molecular formula C7H9N3OS B3121800 {Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol CAS No. 294179-26-3

{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol

Cat. No.: B3121800
CAS No.: 294179-26-3
M. Wt: 183.23 g/mol
InChI Key: VNYHIHBIXIMCMN-UHFFFAOYSA-N
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Description

{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol typically involves the Vilsmeier-Haack reaction, followed by reduction. The Vilsmeier-Haack reaction is used to form carbaldehydes, which are then reduced using sodium borohydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.

    Reduction: Reduction reactions, such as the one used in its synthesis, are crucial for converting intermediate compounds to the final product.

    Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used for reduction.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce a variety of functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol stands out due to its specific substitution pattern, which may enhance its biological activity and selectivity compared to other similar compounds. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-6(3-11)10-7(8-4)12-5(2)9-10/h11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYHIHBIXIMCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205841
Record name 2,6-Dimethylimidazo[2,1-b]-1,3,4-thiadiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294179-26-3
Record name 2,6-Dimethylimidazo[2,1-b]-1,3,4-thiadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294179-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylimidazo[2,1-b]-1,3,4-thiadiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol
Reactant of Route 2
{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol
Reactant of Route 3
{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol
Reactant of Route 4
{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol
Reactant of Route 5
{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol
Reactant of Route 6
{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol

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